Product packaging for Histamine, 2,5-dibromo-(Cat. No.:)

Histamine, 2,5-dibromo-

Cat. No.: B14804107
M. Wt: 268.94 g/mol
InChI Key: NQQKPKMPNMXTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histamine, 2,5-dibromo- is a synthetically modified histamine analog designed for advanced biochemical and pharmacological research. This compound features bromine atoms at the 2 and 5 positions of the imidazole ring, a modification that alters its electronic properties and steric profile compared to native histamine. Such structural changes are investigated for their impact on receptor binding affinity and selectivity, making it a valuable tool for studying structure-activity relationships (SAR) of histaminergic systems. Researchers can utilize this analog to probe the specific roles of the four known histamine receptor subtypes (H1R, H2R, H3R, H4R), which are G-protein coupled receptors involved in a vast array of physiological processes including immune response, gastric acid secretion, and neurotranscitation:1] . The specific research applications and mechanistic action of this dibrominated derivative require further experimental characterization. As with many histamine analogs, its primary value lies in helping to elucidate the complex signaling pathways of histamine and in the development of novel receptor-specific ligands. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7Br2N3 B14804107 Histamine, 2,5-dibromo-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7Br2N3

Molecular Weight

268.94 g/mol

IUPAC Name

2-(2,4-dibromo-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C5H7Br2N3/c6-4-3(1-2-8)9-5(7)10-4/h1-2,8H2,(H,9,10)

InChI Key

NQQKPKMPNMXTBD-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=C(N=C(N1)Br)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Histamine, 2,5 Dibromo

Precursor Compounds and Starting Materials for Bromination

The synthesis of 2,5-dibromo-histamine fundamentally begins with histamine (B1213489) as the core scaffold. The imidazole (B134444) ring within histamine is an electron-rich aromatic system, making it susceptible to electrophilic attack. wikipedia.orgbaranlab.org The key reagent for introducing the bromine atoms is a suitable brominating agent capable of electrophilic aromatic substitution.

The primary starting materials for this synthesis are:

Histamine : This serves as the foundational molecule, providing the 4-(2-aminoethyl)-1H-imidazole structure ready for functionalization.

Brominating Agent : A source of electrophilic bromine is required. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich heterocycles and is easier and safer to handle than liquid bromine. wikipedia.orgorganic-chemistry.org

A potential consideration in the synthesis is the primary amine of the ethyl side chain, which could undergo side reactions. Depending on the reaction conditions, protection of this amine group using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, might be employed to ensure the bromination occurs selectively on the imidazole ring.

Table 1: Key Starting Materials

Compound Name Role in Synthesis
Histamine Primary precursor compound
N-Bromosuccinimide (NBS) Electrophilic brominating agent

Direct Bromination Strategies of the Imidazole Ring

The most direct pathway to 2,5-dibromo-histamine is the electrophilic substitution on the imidazole ring of the histamine precursor.

The bromination of the imidazole ring proceeds via an electrophilic aromatic substitution mechanism. Imidazole itself undergoes facile perbromination with molecular bromine to yield 2,4,5-tribromoimidazole. rsc.org To achieve selective dibromination, a less reactive brominating agent and carefully controlled conditions are necessary.

N-Bromosuccinimide (NBS) is a preferred reagent for such transformations. wikipedia.org The reaction mechanism involves the attack of the electron-rich imidazole ring on the electrophilic bromine atom of NBS. To achieve dibromination at the 2- and 5-positions, at least two molar equivalents of NBS are required. Studies on similar imidazole derivatives, such as 2-nitroimidazole, show that using two equivalents of NBS can lead to the corresponding 4,5-dibromo product in near-quantitative yield, indicating the feasibility of controlled multi-bromination. rsc.orgrsc.org

The reaction is typically initiated by the activation of NBS, which then delivers a "Br+" equivalent to the heterocyclic ring. The substitution pattern is governed by the electronic properties of the imidazole ring, with the C2, C4, and C5 positions all being susceptible to electrophilic attack.

The successful synthesis of 2,5-dibromo-histamine hinges on the careful optimization of several reaction parameters to maximize yield and minimize side-product formation.

Solvent System : The choice of solvent can significantly influence the reactivity and selectivity of the bromination. N,N-Dimethylformamide (DMF) is frequently used as a solvent for the NBS bromination of aromatic heterocycles, as it can help to stabilize the charged intermediates in the electrophilic substitution pathway. wikipedia.orgrsc.org Other polar aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) could also be employed. nih.gov

Stoichiometry : Precise control of the molar ratio of the brominating agent to histamine is critical. A ratio of slightly more than two equivalents of NBS to one equivalent of histamine would theoretically be required for dibromination. Using only one equivalent would likely result in a mixture of mono-brominated products, starting material, and some dibrominated compound. rsc.org

Temperature : The reaction temperature must be controlled to prevent unwanted side reactions and potential decomposition. Electrophilic brominations are often conducted at low temperatures (e.g., 0 °C) initially, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion.

Base : The reaction generates hydrogen bromide (HBr) as a byproduct, which can protonate the starting material or the product. The addition of a non-nucleophilic base may be necessary to neutralize the acid and maintain optimal reaction conditions.

Table 2: Illustrative Reaction Conditions for Imidazole Bromination

Imidazole Substrate Brominating Agent (Equivalents) Solvent Temperature Yield Reference
2-Nitroimidazole NBS (2.0) DMF Room Temp ~100% rsc.orgrsc.org
4-Nitroimidazole Bromine (Br₂) Water / NaHCO₃ 0-5 °C - chemicalbook.com

Purification Techniques for the Dibrominated Product

Following the synthesis, a robust purification strategy is essential to isolate 2,5-dibromo-histamine from unreacted starting materials, mono-brominated intermediates, and other byproducts like succinimide (B58015) (if NBS is used).

Recrystallization is a standard and effective method for purifying crystalline solid products. The selection of an appropriate solvent or solvent system is key. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to allow the purified compound to crystallize, leaving impurities behind in the solvent.

For imidazole derivatives, various solvent systems have proven effective. For example, mixtures of a moderately polar solvent and a nonpolar solvent, such as diisopropyl ether and hexanes, have been used to purify substituted imidazoles. orgsyn.org Alternatively, recrystallization from aqueous alcohol (e.g., aqueous ethanol) is another common technique for polar, hydrogen-bonding compounds. rsc.org If the product is isolated as a salt (e.g., hydrobromide), precipitation from a reaction mixture followed by washing with a suitable organic solvent like n-butyl acetate (B1210297) can be an effective purification step. google.com

If recrystallization does not provide a product of sufficient purity, chromatographic methods are employed.

Column Chromatography : This is the most common preparative-scale chromatographic technique for organic synthesis. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is then passed through the column to separate the components based on their differing polarities. For brominated imidazoles, typical eluents include mixtures of ethyl acetate and a nonpolar solvent like petroleum ether or hexanes. rsc.orgacs.org The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure desired product.

High-Performance Liquid Chromatography (HPLC) : For analytical quantification or high-purity preparative separation, reversed-phase HPLC (RP-HPLC) is a powerful tool. A C8 or C18 column is commonly used as the stationary phase. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. nih.gov For basic compounds like imidazoles, an acid such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape by ensuring the analyte is in its protonated form. chromforum.org

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
Histamine, 2,5-dibromo- -
Histamine -
Imidazole -
N-Bromosuccinimide NBS
Di-tert-butyl dicarbonate Boc₂O
tert-Butoxycarbonyl Boc
2-(trimethylsilyl)ethoxymethyl SEM
2-Nitroimidazole -
4,5-Dibromo-2-nitroimidazole -
2,4,5-Tribromoimidazole -
N,N-Dimethylformamide DMF
Tetrahydrofuran THF
Acetonitrile -
Hydrogen bromide HBr
Succinimide -
Diisopropyl ether -
Hexanes -
Ethanol -
n-Butyl acetate -
Ethyl acetate -
Petroleum ether -
Methanol -
Formic acid -

Advanced Synthetic Routes for Related Halogenated Histamine Derivatives

The synthesis of halogenated histamine derivatives often requires specialized methods to achieve the desired regioselectivity and yield. Advanced routes may involve building the heterocyclic core with the halogen atoms already in place or introducing them onto a pre-existing histamine-like scaffold.

The Pictet-Spengler reaction is a powerful chemical reaction for synthesizing tetrahydroisoquinolines and β-carbolines. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org Histamine, being a β-imidazolylethylamine, can undergo this reaction. For instance, the condensation of histamine with acetaldehyde (B116499) can form 4-methylspinaceamine, a reaction product found in human urine. nih.gov

In the context of synthesizing complex derivatives, the Pictet-Spengler reaction offers a route to fused heterocyclic systems. The general mechanism proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring (in this case, the imidazole ring of histamine) to close the new ring. wikipedia.orgnih.gov Studies have shown the successful Pictet-Spengler condensation of histamine and its N-benzylated form with sugar-derived aldehydes, demonstrating the feasibility of using histamine as the amine component in these cyclizations. arkat-usa.org

However, using a pre-brominated precursor like 2,5-dibromo-histamine in a Pictet-Spengler reaction presents significant synthetic challenges. The presence of two electron-withdrawing bromine atoms on the imidazole ring substantially decreases its nucleophilicity. This reduced electron density would likely hinder the key intramolecular electrophilic aromatic substitution step, which is the driving force for ring closure. wikipedia.org Consequently, the reaction might require much harsher conditions, such as stronger acids and higher temperatures, or might fail to proceed altogether. Alternative strategies, such as the N-acyliminium ion variant of the Pictet-Spengler reaction, which employs a more powerful electrophile, could potentially overcome the reduced nucleophilicity of the brominated ring system. wikipedia.org

The direct bromination of heterocyclic rings analogous to the imidazole in histamine provides insight into potential synthetic routes for 2,5-dibromo-histamine. The reactivity and selectivity of bromination depend heavily on the specific heterocyclic system and the reagents used.

Pyrrole (B145914) Derivatives: The bromination of pyrrole, a five-membered aromatic heterocycle, has been studied extensively. A highly effective method for the selective bromination of pyrrole derivatives utilizes a dimethyl sulfoxide/hydrogen bromide (DMSO/HBr) system. researchgate.net This approach offers mild reaction conditions and high yields. For example, 2-acetylpyrrole (B92022) can be efficiently brominated to yield 1-(4-bromo-1H-pyrrol-2-yl)ethanone. researchgate.net The control of reaction temperature in this system can also allow for selective mono- or di-bromination of certain substrates. researchgate.net The mechanism is thought to involve the formation of a brominating agent in situ, which then reacts with the electron-rich pyrrole ring. researchgate.net

Pyridine (B92270) Derivatives: Pyridine, a six-membered heterocycle, is significantly less reactive towards electrophilic substitution than pyrrole or imidazole due to the electron-withdrawing nature of the nitrogen atom. Bromination of pyridine derivatives often requires more potent brominating agents and can lead to mixtures of isomers that are difficult to separate. google.com Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and N-bromosuccinimide (NBS) are commonly employed. google.com A process using DBDMH, sometimes without an additional solvent, has been developed for the selective bromination of pyridine derivatives on a larger scale. google.com The choice of reagent and control of stoichiometry are crucial to avoid the formation of undesired side products. google.com The synthesis of various pyridine analogues of histamine antagonists often involves intermediates like 2-bromopyridine, highlighting the importance of these halogenated building blocks. mdpi.comnih.gov

HeterocycleBrominating SystemKey Features & ChallengesReference
PyrroleDMSO/HBrMild conditions, high yields, selective mono- or di-bromination possible by controlling temperature. researchgate.net
PyridineDBDMH or NBSRequires more reactive brominating agents. Selectivity can be challenging, often leading to isomeric mixtures. Process optimized for large-scale production. google.com

Considerations for Scalable Synthesis

Transitioning the synthesis of halogenated histamine derivatives from laboratory-scale to industrial production requires careful consideration of several factors to ensure the process is efficient, economical, safe, and environmentally sustainable.

A key aspect of scalable synthesis is the choice of starting materials and reagents. For instance, in the synthesis of a chlorinated histamine H3 receptor antagonist, a scalable route was developed using inexpensive and readily available hexachloroethane (B51795) as the chlorine source for a halogen-metal exchange reaction. acs.orgacs.org This approach avoided more expensive or hazardous reagents. The byproduct, tetrachloroethylene, was easily removed by distillation, simplifying the purification process. acs.org

Process intensification and atom economy are also critical. Modern synthetic strategies like "hydrogen borrowing" are being explored for the synthesis of antihistamines. singaporetech.edu.sg This methodology converts alcohols to amines in a waste-free manner, reducing stoichiometric waste and improving the process mass intensity (PMI). singaporetech.edu.sg Such green chemistry principles are increasingly important for large-scale pharmaceutical manufacturing.

The efficiency of purification is another major consideration. A scalable process should minimize the need for cumbersome techniques like chromatography. The synthesis of a histamine H3 antagonist was designed so that the final product could be purified by simple filtration and recrystallization of its maleate (B1232345) salt, affording high purity material. acs.org Similarly, the synthesis of some antihistamines via hydrogen borrowing allows for the final product to be isolated by precipitation as a salt, which also effectively removes the catalyst. singaporetech.edu.sg

Molecular Interactions and Receptor Pharmacology of Histamine, 2,5 Dibromo

Theoretical Framework of Histamine (B1213489) Receptor Binding

The interaction between histamine and its receptors is a complex process governed by specific chemical and structural features of both the ligand and the receptor binding pocket.

The imidazole (B134444) ring of histamine is essential for its activity. This ring can exist in different protonation and tautomeric states, and it is believed that the specific state of the imidazole ring plays a crucial role in receptor activation. The Nτ-H tautomer is generally considered to be the more prevalent and biologically active form at physiological pH. The ability of the imidazole ring to donate and accept protons is thought to be integral to the conformational changes in the receptor that lead to its activation and the subsequent initiation of intracellular signaling cascades.

Enzymatic Biotransformation and Metabolic Pathways of Histamine, 2,5 Dibromo Non Human Systems

Interaction with Histamine-Metabolizing Enzymes

In most mammalian tissues, the biological activity of histamine (B1213489) is terminated through two main enzymatic pathways: oxidative deamination by Diamine Oxidase (DAO) and methylation by Histamine-N-Methyltransferase (HNMT). sigmaaldrich.comreactome.orgnih.govnih.govnih.gov The susceptibility of a histamine analog like Histamine, 2,5-dibromo- to these enzymes is dependent on its ability to fit into their respective active sites and undergo the necessary chemical transformation.

Diamine Oxidase (DAO), also known as histaminase, is a key enzyme that metabolizes extracellular histamine. nih.govresearchgate.net It catalyzes the oxidative deamination of the primary amino group of histamine to produce imidazoleacetaldehyde, which is then rapidly converted to imidazole-4-acetic acid. sigmaaldrich.com DAO is not entirely specific to histamine and can metabolize other biogenic amines, such as putrescine and cadaverine, although it shows a preference for histamine. wikipedia.orgnih.gov In some non-human systems, DAO has been shown to metabolize Nτ-methylhistamine as well. nih.gov

Table 1: Known Substrate Specificity of Diamine Oxidase (DAO) in Various Systems

SubstrateSystem/OrganismReference
HistamineHuman, Mammals sigmaaldrich.comnih.govnih.gov
PutrescineHuman, Pea Seedling nih.gov
CadaverineMammals wikipedia.org
Nτ-methylhistamineHuman Intestine nih.gov
2-methylhistamineHuman Intestine nih.gov

This table is generated based on available data for known DAO substrates and does not include experimental data for Histamine, 2,5-dibromo-.

Histamine-N-Methyltransferase (HNMT) is the primary enzyme for terminating the action of histamine within the intracellular space of mammalian cells, including the central nervous system where DAO is largely absent. nih.govwikipedia.orgmdpi.com HNMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the tele-nitrogen (Nτ) of the imidazole (B134444) ring of histamine, forming Nτ-methylhistamine. sigmaaldrich.commdpi.com Unlike DAO, HNMT exhibits a high degree of specificity for histamine. taylorandfrancis.comnih.gov

There is no published research that has investigated the substrate specificity of HNMT for Histamine, 2,5-dibromo-. The high specificity of HNMT for the histamine structure suggests that modifications to the imidazole ring could significantly impact its recognition and metabolism by the enzyme. The presence of large bromine atoms at the 2 and 5 positions would drastically alter the steric and electronic properties of the ring. It is highly probable that these substitutions would prevent the compound from fitting into the narrow active site of HNMT, thereby making it a poor substrate, if a substrate at all.

Table 2: General Characteristics of Histamine-Metabolizing Enzymes

EnzymeLocationPrimary SubstratePotential for Metabolizing Histamine, 2,5-dibromo- (Theoretical)Reference
Diamine Oxidase (DAO)Extracellular, Intestine, Placenta, KidneyHistamine, other biogenic aminesPossible, but may be hindered by steric effects of bromine atoms. wikipedia.orgnih.govmdpi.com
Histamine-N-Methyltransferase (HNMT)Intracellular (Cytosolic), CNS, Liver, KidneyHistamineUnlikely, due to high substrate specificity and steric hindrance from bromine atoms. mdpi.comtaylorandfrancis.comnih.gov

Identification of Potential Metabolites in Non-Human Biological Systems

Without experimental data on the biotransformation of Histamine, 2,5-dibromo-, the identity of its metabolites remains theoretical. The potential metabolites would depend entirely on which, if any, enzymatic pathway is active.

DAO-mediated Metabolism: If DAO were to metabolize the compound, it would act on the ethylamine (B1201723) side chain. This would theoretically lead to the formation of 2,5-dibromo-imidazoleacetaldehyde , which would likely be further oxidized by aldehyde dehydrogenase to the more stable metabolite, 2,5-dibromo-imidazoleacetic acid .

HNMT-mediated Metabolism: In the less likely event that HNMT could methylate the compound, the product would be Nτ-methyl-2,5-dibromo-histamine .

Alternative Pathways: In some non-human systems, such as the fungus Cunninghamella elegans, halogenated antihistamines like brompheniramine (B1210426) undergo N-oxidation and N-demethylation. nih.gov While Histamine, 2,5-dibromo- is not an N-alkylated antihistamine, this finding highlights that microbial systems can possess alternative enzymatic machinery for metabolizing halogenated xenobiotics.

Theoretical Considerations of Metabolic Remodeling Pathways

The introduction of bromine atoms to the histamine molecule suggests a significant remodeling of its metabolic fate compared to the parent compound. The metabolic pathways of histamine are well-defined, primarily involving degradation by DAO and HNMT. mdpi.comsemanticscholar.org For Histamine, 2,5-dibromo-, several theoretical scenarios exist:

Metabolic Inertness: The compound could be resistant to both DAO and HNMT, leading to a significantly prolonged biological half-life and potential for accumulation. This resistance would stem from the steric and electronic changes induced by the bromine atoms, as discussed previously.

Shunting to a Single Pathway: It is possible that the compound is a substrate for only one of the two enzymes. For example, if it is a poor substrate for HNMT but can be slowly metabolized by DAO, its metabolism would be shunted entirely down the oxidative deamination pathway.

Novel Metabolic Pathways: In certain biological systems, particularly lower organisms or in specific tissues, novel or secondary metabolic pathways might become relevant. These could involve different types of conjugation or oxidative reactions not typically observed with native histamine.

The concept of metabolic remodeling is crucial, as the resulting metabolites could have their own distinct biological activities or toxicological profiles, different from both the parent compound and native histamine.

Comparative Analysis with Native Histamine Metabolic Pathways

A direct comparison highlights the potential divergences in the biotransformation of histamine and its 2,5-dibromo derivative. Native histamine is efficiently cleared through two well-characterized, parallel pathways. nih.gov In contrast, the metabolism of Histamine, 2,5-dibromo- is undefined and likely to be substantially different. The bromination is expected to be a major disruptive factor, potentially blocking one or both of these established routes.

Table 3: Comparative Metabolic Pathways of Histamine vs. Histamine, 2,5-Dibromo-

FeatureNative HistamineHistamine, 2,5-Dibromo- (Theoretical)
Primary Metabolic Enzymes Diamine Oxidase (DAO) and Histamine-N-Methyltransferase (HNMT). sigmaaldrich.comresearchgate.netUnknown. Potentially DAO; likely not HNMT. May be resistant to both.
Primary Metabolites Imidazole-4-acetic acid (via DAO pathway); Nτ-methylhistamine (via HNMT pathway). nih.govUnknown. Potentially 2,5-dibromo-imidazoleacetic acid if metabolized by DAO.
Metabolic Rate Rapid and efficient in most tissues. sigmaaldrich.comUnknown. Likely to be significantly slower than native histamine, if metabolized at all.
Metabolic Flexibility Shunting between DAO and HNMT pathways is possible depending on tissue and substrate location. sigmaaldrich.comUnknown. Likely to be highly restricted or non-existent.

This comparative analysis underscores that while Histamine, 2,5-dibromo- retains the basic ethylamine structure of histamine, the halogen substitutions on the imidazole ring are predicted to fundamentally alter its interaction with metabolic enzymes, leading to a distinct and currently uncharacterized biotransformation profile in non-human systems.

Exploration of Biological Activities and Applications As a Research Probe

Antimicrobial Properties of Halogenated Histamines

The introduction of halogen atoms, such as bromine, into a molecule can significantly alter its biological properties, including its antimicrobial activity. Halogenation can enhance the lipophilicity of a compound, potentially facilitating its passage through microbial cell membranes.

In Vitro Studies of Antimicrobial Efficacy

Specific in vitro studies on the antimicrobial efficacy of "Histamine, 2,5-dibromo-" are not readily found in the current body of scientific literature. While research has been conducted on the antimicrobial properties of other brominated compounds, direct data on the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of 2,5-dibromo-histamine against various bacterial or fungal strains is not available.

To illustrate the potential antimicrobial activity of brominated compounds, the following table presents data for a different brominated phenol (B47542) derivative, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, which has shown significant antibacterial action. It is crucial to note that these findings cannot be directly extrapolated to 2,5-dibromo-histamine.

BacteriumMIC (µg/mL) of 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol
Bacillus subtilis1
Staphylococcus aureus1
Campylobacter jejuni2
Pseudomonas aeruginosa4
Streptococcus pneumoniae8
Listeria monocytogenes8

This data is for a different brominated compound and is provided for illustrative purposes only, as no direct data for 2,5-dibromo-histamine is available.

Comparative Analysis with Non-Brominated Counterparts

A direct comparative analysis of the antimicrobial activity of "Histamine, 2,5-dibromo-" with its non-brominated counterpart, histamine (B1213489), is not documented. Histamine itself is not typically recognized for its antimicrobial properties. The addition of two bromine atoms to the histamine molecule would be expected to increase its molecular weight and lipophilicity, which could theoretically impart some level of antimicrobial activity that is absent in the parent compound. However, without experimental data, this remains a speculative assessment.

Histamine, 2,5-Dibromo- as a Research Tool

The structural modification of endogenous ligands like histamine is a common strategy to develop tools for studying receptor interactions and signaling pathways.

Application in Studying Histamine Receptor Interactions

There is no specific information available in scientific literature detailing the use of "Histamine, 2,5-dibromo-" as a research tool for studying histamine receptor interactions. The binding affinity and selectivity of this specific compound for the four known histamine receptor subtypes (H1, H2, H3, and H4) have not been reported. The introduction of bulky bromine atoms at the 2 and 5 positions of the imidazole (B134444) ring of histamine would likely alter its binding characteristics compared to histamine itself. Research on other di-halogenated histamine derivatives has shown that such modifications can lead to potent and sometimes selective activation of certain carbonic anhydrase isoforms, but their interaction with histamine receptors was not the focus of these studies. nih.gov

Utility in Elucidating Histamine Signaling Pathways in Cellular Systems

Given the lack of information on its receptor binding profile, the utility of "Histamine, 2,5-dibromo-" in elucidating histamine signaling pathways in cellular systems has not been established. To be a useful tool, a compound's specific effects on downstream signaling cascades (e.g., G-protein activation, second messenger production) would need to be characterized, and this information is not available for 2,5-dibromo-histamine.

Potential for Development of Novel Receptor Ligands or Probes

The synthesis of halogenated derivatives of known ligands is a valid approach in the development of new receptor ligands or probes. nih.gov The rationale is that halogenation can influence the compound's affinity, selectivity, and pharmacokinetic properties. Theoretically, "Histamine, 2,5-dibromo-" could serve as a scaffold or a starting point for the development of novel histamine receptor ligands. The bromine atoms could be sites for further chemical modification or could contribute to specific interactions within the receptor binding pocket. However, without initial data on its biological activity, its potential in this area remains purely theoretical.

Analytical Methodologies for the Characterization and Detection of Histamine, 2,5 Dibromo

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the structure and properties of molecules. These techniques rely on the interaction of electromagnetic radiation with the compound to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the mapping of the carbon skeleton and the relative placement of protons.

¹H NMR: Would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. Key data points would include chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).

¹³C NMR: Would reveal the number of non-equivalent carbon atoms and their chemical environments (e.g., aromatic, aliphatic).

No published ¹H or ¹³C NMR data for "Histamine, 2,5-dibromo-" are available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the precise elemental composition.

No mass spectrometry data or fragmentation analysis for "Histamine, 2,5-dibromo-" has been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups present in the molecule, such as N-H, C-H, and C=C bonds.

No infrared spectrum or characteristic absorption band data for "Histamine, 2,5-dibromo-" is available in the scientific literature.

Surface-Enhanced Raman Spectroscopy (SERS) for Sensitive Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces. It can be used for the detection of trace amounts of a substance.

There are no published studies on the use of SERS for the detection of "Histamine, 2,5-dibromo-".

Chromatographic Separation and Quantification Methods

Chromatographic techniques are used to separate, identify, and quantify the components of a mixture.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Coupled with detectors such as UV-Vis, fluorescence, or mass spectrometry, HPLC can be used for both qualitative and quantitative analysis. The development of an HPLC method would involve optimizing the column, mobile phase composition, and detector settings for the specific compound.

No HPLC methods for the separation or quantification of "Histamine, 2,5-dibromo-" have been described in the literature.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile amines like histamine (B1213489), derivatization is a necessary step to increase volatility and thermal stability, enabling analysis by GC. researchgate.net In early procedures, histamine was often derivatized with reagents like pentafluoropropionic anhydride before GC separation and flame ionization detection (FID). ifremer.fr More recent methods have explored direct analysis without derivatization using specialized GC columns (e.g., CP-SIL 19CB) and alkaline methanol (B129727) for extraction, achieving detection limits around 5 mg/kg for histamine. ifremer.fr

For the analysis of Histamine, 2,5-dibromo-, a similar derivatization strategy would be essential. Acylation using reagents such as heptafluorobutyryl anhydride could be employed, which is effective for histamine and its metabolites. nih.gov The introduction of two bromine atoms would significantly increase the molecular weight of the analyte compared to histamine, leading to a longer retention time on the GC column under identical conditions. The choice of detector is also crucial; while FID is common, an electron capture detector (ECD) could offer enhanced sensitivity for the halogenated derivative, potentially achieving detection limits in the picomole range. nih.gov Mass spectrometry (MS) coupled with GC (GC-MS) would be invaluable for confirming the identity of the derivatized 2,5-dibromo-histamine by providing definitive mass-to-charge ratio information. akademisains.gov.myresearchgate.net

Table 1: Comparison of GC-based Methods for Amine Analysis.
ParameterDerivatization MethodDirect Analysis Method
Principle Chemical modification to increase volatility (e.g., acylation). nih.govUse of specialized columns and extraction solvents to analyze the compound directly. ifremer.fr
Common Derivatizing Agents Pentafluoropropionic anhydride, Heptafluorobutyryl anhydride. ifremer.frnih.govN/A
Detector(s) Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS). ifremer.frnih.govFlame Ionization Detector (FID). ifremer.fr
Advantages High sensitivity, especially with ECD for halogenated compounds. nih.govReduces analysis time and avoids errors from derivatization reactions. ifremer.fr
Applicability to Histamine, 2,5-dibromo- Highly applicable; ECD would be particularly sensitive to the brominated compound.Feasibility would depend on the volatility and thermal stability of the underivatized molecule.

Capillary Electrophoresis

Capillary electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. It is a powerful technique for analyzing small, charged molecules like histamine and its metabolites. semanticscholar.org For histamine analysis, CE methods often utilize buffers such as Tris-borate at a pH of 8.3 and detection via UV absorbance at 214 nm. nih.gov The technique is valued for its high resolution, short analysis times, and minimal sample consumption. researchgate.net

The analysis of Histamine, 2,5-dibromo- by CE would be straightforward. The compound, like histamine, possesses a primary amine group that would be protonated in acidic or neutral buffers, allowing it to be separated as a cation. The addition of two bromine atoms to the imidazole (B134444) ring would increase the mass of the molecule without altering its charge. This increase in mass-to-charge ratio would result in a different migration time compared to histamine, enabling their separation. A sensitive CE method developed for food analysis utilized a molecularly imprinted solid-phase extraction (MISPE) for sample cleanup, achieving a limit of detection of 0.087 µg/L. mdpi.com Such an approach could be tailored for Histamine, 2,5-dibromo- by designing a molecularly imprinted polymer specific to its structure.

Derivatization Strategies for Enhanced Detection (e.g., FMOC)

To enhance the sensitivity and selectivity of detection, especially in liquid chromatography and capillary electrophoresis, derivatization with a fluorophore or chromophore is a common strategy. akademisains.gov.my Reagents like o-phthalaldehyde (OPA) and dansyl chloride have been widely used for histamine, but they can have drawbacks such as instability of the derivatives. researchgate.netnih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl) has emerged as a superior derivatizing agent. distantreader.org It reacts with primary and secondary amines to form stable, highly fluorescent adducts that can be detected at the picomole level using HPLC with a fluorescence detector. almaata.ac.id The derivatization reaction with FMOC-Cl is typically performed at room temperature. almaata.ac.id This strategy is directly applicable to Histamine, 2,5-dibromo-. The primary amine in the ethylamine (B1201723) side chain would react with FMOC-Cl, yielding a fluorescent derivative. The chromatographic separation would distinguish the FMOC-derivatized Histamine, 2,5-dibromo- from derivatized histamine based on the differences in polarity and molecular size conferred by the bromine atoms. A validated HPLC-fluorescence method using FMOC-Cl derivatization for histamine in fish achieved a limit of detection (LOD) of 0.10 µg·mL⁻¹ and a limit of quantification (LOQ) of 0.30 µg·mL⁻¹. researchgate.net Similar performance could be expected for the brominated analogue.

Table 2: Performance Characteristics of FMOC Derivatization for Histamine Analysis via HPLC. researchgate.net
ParameterValue
Derivatizing Agent 9-fluorenylmethyl chloroformate (FMOC-Cl)
Detection Method Fluorescence
Linear Range 0.16 – 5.00 µg·mL⁻¹
Limit of Detection (LOD) 0.10 µg·mL⁻¹
Limit of Quantification (LOQ) 0.30 µg·mL⁻¹
Chromatographic Run Time 15 minutes

Electrochemical and Biosensor-Based Approaches

Amperometric Enzyme Sensors Utilizing Diamine Oxidase

Electrochemical biosensors offer a rapid, sensitive, and often portable alternative to chromatographic methods. For histamine detection, biosensors commonly utilize the enzyme diamine oxidase (DAO). seebeyondshop.com DAO catalyzes the oxidative deamination of histamine to produce imidazole acetaldehyde (B116499), ammonia, and hydrogen peroxide (H₂O₂). rsc.org The biosensor then measures the concentration of one of these products. Amperometric sensors typically detect the H₂O₂ by measuring the current generated from its oxidation or reduction at an electrode surface. mdpi.comresearchgate.net

The applicability of a DAO-based biosensor to Histamine, 2,5-dibromo- would depend critically on the enzyme's substrate specificity. The two bulky bromine atoms on the imidazole ring could cause steric hindrance, potentially preventing the molecule from fitting into the active site of the DAO enzyme. If the enzyme can tolerate these substitutions, the sensor would function similarly to its use with histamine. The sensor's response is based on the detection of H₂O₂, a product of the enzymatic reaction on the ethylamine side chain, which remains unchanged in the derivative. seebeyondshop.com Advanced biosensors have incorporated nanomaterials like graphene and platinum nanoparticles to enhance sensitivity, achieving detection limits as low as 2.54 × 10⁻⁸ M for histamine. mdpi.com If DAO recognizes Histamine, 2,5-dibromo-, these enhanced platforms would provide highly sensitive detection.

Computational Analytical Support: Density Functional Theory (DFT) for Spectral Interpretation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net It is a powerful tool for predicting and interpreting spectroscopic data, including vibrational (FT-IR, FT-Raman) and NMR spectra. tandfonline.com By calculating the vibrational frequencies of a molecule, DFT can aid in the assignment of bands in experimental spectra. researchgate.net This approach has been used to study histamine H2-receptor antagonists and other related compounds. researchgate.net

DFT would be an invaluable tool for studying Histamine, 2,5-dibromo-. Since experimental spectral data for this specific compound is scarce, DFT calculations could provide theoretical FT-IR, Raman, and NMR spectra. By comparing these predicted spectra with those calculated for the parent histamine molecule, specific spectral markers for the 2,5-dibromo substitution could be identified. For example, the C-Br stretching vibrations would introduce new bands in the low-frequency region of the FT-IR and Raman spectra. Furthermore, DFT can predict how the bromine substitution affects the chemical shifts of the protons and carbons in the NMR spectrum, providing a theoretical framework to confirm the structure if the compound were synthesized. This in silico approach can guide experimental analysis and confirm the identity of unknown derivatives. mdpi.com

Sample Preparation and Extraction Protocols

Proper sample preparation is crucial for accurate and reliable analysis, aiming to extract the analyte from its matrix and remove interfering substances. For histamine, common extraction solvents include perchloric acid, trichloroacetic acid (TCA), hydrochloric acid, and methanol. nih.govnih.gov A typical procedure for fish samples involves homogenization followed by extraction with an acidic solution, such as 6% perchloric acid, to precipitate proteins. nih.gov The mixture is then centrifuged, and the supernatant can be further purified or directly analyzed. nih.gov

More recent methods have explored greener and simpler extraction techniques. One such method uses a salting-out technique with sodium chloride (NaCl) to extract histamine from fish products. nih.gov This approach avoids the use of corrosive acids like TCA and has shown high recovery yields (up to 97%). nih.gov Microextraction techniques, which align with green chemistry principles by minimizing solvent use, are also gaining popularity for histamine analysis. researchgate.net

These protocols can be directly applied to the extraction of Histamine, 2,5-dibromo-. The chemical properties of the brominated derivative (e.g., its basicity due to the amine group) are similar enough to histamine that the same extraction principles would apply. Acidic extraction would effectively solubilize the compound while precipitating proteins. The salting-out method would also likely be effective, as the addition of salt increases the partitioning of the moderately polar amine into the aqueous phase. The choice of the final analytical method would dictate any further cleanup steps, such as solid-phase extraction (SPE), to remove matrix components that could interfere with detection.

Future Research Directions and Unexplored Avenues

Structure-Activity Relationship (SAR) Studies of Bromine Substituents on the Histamine (B1213489) Scaffold

A fundamental area of future investigation lies in elucidating the structure-activity relationships (SAR) of the bromine substituents on the histamine scaffold. The position and nature of these halogens could dramatically influence the compound's affinity and selectivity for the four known histamine receptors (H1, H2, H3, and H4). nih.govtandfonline.comfirsthope.co.inpharmacy180.com

Research in this area should focus on how the electronic and steric properties of the bromine atoms at the 2 and 5 positions of the imidazole (B134444) ring impact receptor binding. Bromine is an electron-withdrawing group, which could alter the pKa of the imidazole ring and its hydrogen bonding capabilities with key amino acid residues in the receptor binding pockets. Furthermore, the size of the bromine atoms could introduce steric hindrance that might favor or disfavor binding to certain receptor subtypes. For instance, the addition of halogen groups like chlorine, bromine, and methoxy (B1213986) has been shown to increase the activity of some H1 receptor antagonists. firsthope.co.in A systematic SAR study would involve comparing the binding affinities of 2,5-dibromo-histamine with histamine, as well as with mono-brominated histamine analogs (2-bromo-histamine and 5-bromo-histamine), at each of the four histamine receptor subtypes.

Investigation of Novel Histamine Receptor Subtypes or Unidentified Binding Partners

The currently known histamine receptors (H1R, H2R, H3R, and H4R) mediate the diverse physiological effects of histamine. nih.govnih.govguidetopharmacology.orgmdpi.com However, the possibility of additional, as-yet-unidentified histamine receptor subtypes cannot be entirely dismissed. Future research could explore whether 2,5-dibromo-histamine exhibits pharmacological effects that cannot be attributed to its interaction with the known histamine receptors.

This line of inquiry would involve comprehensive screening of 2,5-dibromo-histamine in various cellular and tissue-based assays. If the compound elicits a biological response in a system lacking the canonical histamine receptors, it could suggest the presence of a novel receptor subtype or an off-target interaction. Such a discovery would open up new avenues for understanding the full spectrum of histaminergic signaling.

Exploration of Cross-Reactivity with Other Neurotransmitter or Biogenic Amine Systems

The histamine system is known to interact with other neurotransmitter systems, most notably the dopamine (B1211576) system. mdpi.comnih.govnih.gov The histamine H3 receptor, in particular, can form heterodimers with dopamine D1 and D2 receptors, thereby modulating dopaminergic neurotransmission. nih.gov Given this precedent, it is plausible that the structural modifications in 2,5-dibromo-histamine could lead to altered cross-reactivity with receptors of other biogenic amines, such as dopamine, serotonin, or adrenergic receptors.

Advanced Computational and Theoretical Studies to Refine Molecular Mechanisms

In recent years, advanced computational and theoretical studies have become invaluable tools in drug discovery and for understanding ligand-receptor interactions at an atomic level. tandfonline.comnih.govnih.govresearchgate.netresearchgate.net The application of these methods to 2,5-dibromo-histamine could provide significant insights into its molecular mechanisms of action, even before extensive laboratory experiments are conducted.

Molecular docking and molecular dynamics simulations could be employed to predict the binding mode and affinity of 2,5-dibromo-histamine at the active sites of the four histamine receptors. nih.govresearchgate.net These studies could help to visualize how the bromine atoms interact with specific amino acid residues and whether they confer a unique binding orientation compared to histamine. Quantum mechanical calculations could further elucidate the electronic effects of the bromine substituents on the molecule's properties.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

The development of robust and sensitive analytical techniques is a prerequisite for studying the pharmacokinetics and metabolism of any new chemical entity. For 2,5-dibromo-histamine, it will be essential to develop methods for its trace analysis in biological matrices such as plasma, urine, and tissue homogenates.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current method of choice for the sensitive and specific quantification of histamine and its metabolites. nih.gov This technique could be adapted for the detection of 2,5-dibromo-histamine. longdom.org Furthermore, given that halogenated compounds can undergo unique metabolic transformations, it will be important to identify the metabolites of 2,5-dibromo-histamine. acs.org This could involve in vitro studies with liver microsomes followed by analysis using high-resolution mass spectrometry to identify potential dehalogenation, hydroxylation, or conjugation products. nih.gov A variety of other analytical methods, such as gas chromatography (GC), thin-layer chromatography (TLC), and enzyme-linked immunosorbent assays (ELISA), have also been used for histamine detection and could potentially be adapted. ifremer.frnih.goveuropa.euijcmas.com

Synthesis and Biological Evaluation of Further Halogenated Histamine Analogs

The synthesis of 2,5-dibromo-histamine itself, which is not commercially available, would be the first step in its investigation. Following this, a logical progression would be the synthesis and biological evaluation of a broader library of halogenated histamine analogs. wikipedia.orgnih.govnih.gov This could include other di- and poly-halogenated histamines with different halogen atoms (fluorine, chlorine, iodine) at various positions on the imidazole ring.

The synthesis of such a library would allow for a more comprehensive exploration of the SAR of halogenation on the histamine scaffold. scispace.commdpi.comresearchgate.net These analogs could then be screened for their activity at histamine receptors and other relevant targets, potentially leading to the discovery of novel ligands with unique pharmacological profiles.

Integration with Systems Biology Approaches for Network-Level Understanding

To gain a holistic understanding of the physiological effects of 2,5-dibromo-histamine, it will be beneficial to integrate experimental data with systems biology approaches. Histamine signaling pathways are complex and interconnected with numerous other cellular processes. nih.govnih.govsmpdb.cayoutube.comuomustansiriyah.edu.iqsigmaaldrich.com A systems-level analysis could help to predict the downstream consequences of modulating histamine receptors with this novel compound.

This could involve transcriptomic, proteomic, or metabolomic studies in cells or tissues treated with 2,5-dibromo-histamine. The resulting data could be used to construct network models that illustrate how the compound perturbs cellular signaling and metabolic pathways. This approach could uncover unexpected biological activities and provide a more complete picture of the compound's potential therapeutic uses and liabilities.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2,5-dibromo-histamine, and what critical reaction parameters influence yield?

Answer: Bromination of histamine derivatives typically involves controlled addition of brominating agents (e.g., Br₂ in n-pentane) under low temperatures (e.g., 273 K) to minimize side reactions. Key parameters include:

  • Solvent selection : Non-polar solvents like n-pentane reduce unintended electrophilic substitutions .
  • Reaction time : Extended reflux (e.g., 12 hours vs. 60 hours at room temperature) can shift product distribution toward dibromo derivatives by favoring thermodynamic control .
  • Purification : Crystallization from n-hexane or ethanol/THF mixtures isolates high-purity products, as demonstrated in analogous tetraphenyl-dihydrofuran syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 2,5-dibromo-histamine's structure?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–Br ≈ 1.90–1.93 Å) and torsion angles (e.g., C6–C1–C2–C3 = −173.3°) to confirm regioselectivity . Orthorhombic space groups (e.g., P212121) and unit cell dimensions (a = 9.4301 Å, b = 9.4561 Å) provide crystallographic validation .
  • NMR spectroscopy : 1H NMR aromatic proton shifts (δ 7.21–7.35 ppm) and 13C NMR signals for Br-substituted carbons (~113 ppm) are diagnostic .

Q. What safety protocols are essential when handling 2,5-dibromo-histamine in laboratory settings?

Answer: Based on brominated amine hazards:

  • PPE : Nitrile gloves, goggles, and fume hoods to prevent skin/eye contact (H315, H318) and inhalation (H335) .
  • Emergency response : Immediate eye irrigation (P305+P351+P338) and skin decontamination with soap/water (P302+P352) .
  • Storage : Sealed containers in ventilated areas (P403+P233) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 2,5-dibromo-histamine across different assay systems?

Answer: Discrepancies may arise from receptor subtype specificity or assay conditions. Methodological solutions include:

  • Standardized dose-response curves : Use guinea pig atrial assays (e.g., chronotropic effects measured at 37°C in oxygenated Tyrode's solution) to ensure reproducibility .
  • Antagonist validation : Calculate dissociation constants (KB) via Furchgott’s method or pA2 values using Arunlakshana-Schild plots to confirm receptor engagement .
  • Stability testing : Employ capillary electrophoresis (e.g., Tris-borate buffer, pH 8.3) to verify compound integrity during assays .

Q. What computational approaches are suitable for predicting the conformational stability and receptor binding of 2,5-dibromo-histamine?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (e.g., imidazole ring protons) and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., TIP3P water model) to identify dominant conformers and hydrogen-bonding patterns .
  • Docking studies : Map Br substituent interactions with histamine receptor residues (e.g., H2-receptor Glu169) to rationalize activity differences vs. clonidine derivatives .

Q. How do intermolecular interactions (e.g., halogen bonding) influence the crystallographic packing of 2,5-dibromo-histamine?

Answer:

  • Br···Br contacts : Analyze distances (e.g., 3.5–3.7 Å) and angles (≈90°) to identify Type II halogen bonds, which stabilize 3D networks .
  • C–H⋯H interactions : Use Hirshfeld surface analysis to quantify weak hydrogen bonds (e.g., 2.2–2.5 Å) contributing to lattice energy .
  • Packing diagrams : Visualize along crystallographic axes (e.g., a-axis) to assess how interactions propagate into supramolecular architectures .

Methodological Notes

  • Synthesis optimization : Vary bromination stoichiometry (1.5–2.0 eq Br₂) and monitor via TLC to minimize over-bromination .
  • Data validation : Cross-reference SCXRD torsion angles (e.g., −173.3° for C6–C1–C2–C3) with DFT predictions to confirm computational models .
  • Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies on bioactive derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.